molecular formula C19H29NO2S B2957894 2-(Benzyloxy)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)ethanone CAS No. 2034423-25-9

2-(Benzyloxy)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2957894
CAS No.: 2034423-25-9
M. Wt: 335.51
InChI Key: CZDRQEVAGJNJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H29NO2S and its molecular weight is 335.51. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2S/c1-19(2,3)23-15-17-11-7-8-12-20(17)18(21)14-22-13-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDRQEVAGJNJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzyloxy)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H25NO2S\text{C}_{17}\text{H}_{25}\text{N}\text{O}_2\text{S}

This structure features a benzyloxy group, a piperidine moiety, and a tert-butylthio group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with various receptors and enzymes. Key findings include:

  • Antinociceptive Properties : Studies have shown that this compound exhibits significant analgesic effects, likely through antagonism of the TRPV1 receptor, which is known to mediate pain sensations. The compound demonstrated an IC50 value in the nanomolar range, indicating potent activity against capsaicin-induced pain models .
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory actions, potentially through modulation of lipid mediators involved in inflammatory pathways. This suggests it may be beneficial in treating conditions characterized by excessive inflammation .

The exact mechanism through which this compound exerts its effects involves several pathways:

  • TRPV1 Antagonism : The compound acts as an antagonist at the TRPV1 receptor, which is implicated in pain perception and inflammatory responses. In vitro studies demonstrated that it could inhibit capsaicin-induced activation of TRPV1 with high potency .
  • Modulation of Lipid Mediators : It appears to influence the synthesis and action of lipid mediators such as eicosanoids that play roles in inflammation and pain signaling pathways .

Table 1: Biological Activity Summary

Activity TypeMechanismIC50 Value (nM)Reference
AnalgesicTRPV1 Antagonism0.2
Anti-inflammatoryModulation of lipid mediatorsNot specified

Table 2: Case Studies

Study ReferenceFindingsNotes
Significant reduction in pain responseNeuropathic pain model
Decreased inflammation markers in animal modelsPotential for chronic pain treatment

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Neuropathic Pain Model : In a study assessing neuropathic pain, administration of this compound resulted in a marked reduction in pain behaviors compared to control groups, suggesting its potential as a therapeutic agent for chronic pain management .
  • Inflammatory Response : Another study focused on the anti-inflammatory properties demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses .

Scientific Research Applications

2-(Benzyloxy)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)ethanone is a synthetic organic compound with a unique structure featuring a benzyloxy group, a piperidine ring, and a tert-butylthio group. It has the chemical formula C15H19NOSC_{15}H_{19}NOS and a molecular weight of approximately 273.38 g/mol. The compound's structure suggests potential applications in various scientific fields due to the presence of the benzyloxy moiety contributing to lipophilicity and the piperidine ring's role in biological activities.

Scientific Research Applications

This compound is a versatile material that can be applied in scientific research.

Biochemistry and Enzymology

  • The compound can be used as a substrate for biocatalytic reactions to study its reactivity with enzymes and its inhibition potential.

Synthesis

  • This compound's combination of a benzyloxy group with a tert-butylthio substitution on a piperidine framework may impart distinct pharmacological properties.

Potential Interactions

  • Studies on similar compounds suggest that this compound may interact with various biological targets, which could lead to the development of new therapeutic agents.

Structural Analogues

Several compounds share structural similarities with this compound.

Compound NameStructureKey Features
1-(Piperidin-4-yl)-1H-pyrazoleContains piperidine ringKnown for neuropharmacological effects
N-tert-butyl-piperazinePiperazine derivativeExhibits anxiolytic properties
4-benzylpiperidineBenzyl-substituted piperidineStudied for its analgesic effects

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